molecular formula C13H19N B2866906 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1461714-13-5

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2866906
CAS No.: 1461714-13-5
M. Wt: 189.302
InChI Key: UQOQNUSKWSMPJT-UHFFFAOYSA-N
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Description

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a tetralin group combined with an amine . It is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . It has been used in the preparation of new chiral phosphine-aminophosphine ligands .


Chemical Reactions Analysis

This compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . It is also known to be an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

Scientific Research Applications

Synthetic Intermediates for Bioactive Compounds

1,2,3,4-Tetrahydronaphthalen-1-amine derivatives have been identified as important intermediates in the synthesis of a wide range of bioactive molecules. Their preparation involves acylation followed by stereoselective reduction, offering pathways to synthesize aminonaphthyl alcohols and ketones with high diastereomeric excess, serving as key intermediates for further chemical transformations (Men Wei-dong, 2013).

Precursor for Thiazolidinones and Benzothiazepinones

5,6,7,8-Tetrahydronaphthalen-1-amine has been used as a precursor in the synthesis of thiazolidinones and benzothiazepinones through one-pot reactions with mercaptoacetic acid and arenealdehydes. This process highlights its utility in creating compounds with potential biological activities, including the study of atropisomerism in thiazolidinones (Bruna B. Drawanz et al., 2017).

Dopamine Receptor Agonists

2-Aminotetralin compounds, including 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives, have been synthesized and evaluated for their dopaminergic activity. These compounds, particularly those with dipropylamine substitution and aromatic ring substitution, show significant potential as dopamine receptor agonists (J. Mcdermed et al., 1975).

Mast Cell-Stabilising Agents

Derivatives of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including those related to this compound, have been investigated for their mast cell stabilizing activity. These compounds exhibit interesting in vitro and in vivo activity, suggesting their potential in modulating allergic and inflammatory responses (J. Barlow et al., 2011).

Photostabilizing Agents in Polymers

The combination of 1,8-naphthaleneimide and hindered amine stabilizers, such as those derived from this compound, has been studied for their photostabilizing efficiency in polymers. These adducts demonstrate significant photostabilizing effects, although their efficacy varies across different polymer matrices (Š. Chmela et al., 1999).

Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11,13H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQNUSKWSMPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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